1-Ethoxypropan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxypropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-7-4-5(2)6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKAZTSHVRMSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501990 | |
| Record name | 1-Ethoxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14869-34-2 | |
| Record name | 1-Ethoxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethoxypropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Elucidation of 1 Ethoxypropan 2 One
Direct Synthetic Pathways to 1-Ethoxypropan-2-one
The direct synthesis of this compound primarily involves the oxidation of the corresponding secondary alcohol, 1-ethoxypropan-2-ol.
Catalytic Approaches in this compound Synthesis
Catalytic oxidation provides an efficient method for the synthesis of this compound. While specific catalytic systems for the direct oxidation of 1-ethoxypropan-2-ol to this compound are not extensively detailed in the provided search results, the general principles of secondary alcohol oxidation are well-established. Such transformations typically employ transition metal-based catalysts, such as those containing ruthenium, palladium, or copper, often in the presence of an oxidizing agent like molecular oxygen, hydrogen peroxide, or a quinone. The catalytic cycle generally involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to yield the ketone and a metal-hydride species, which is then re-oxidized to regenerate the active catalyst.
The synthesis of related ketones, such as substituted 1,3-diphenylprop-2-en-1-one derivatives, can be achieved through base-catalyzed or acid-catalyzed aldol (B89426) condensation reactions. google.com For instance, in a basic medium, a ketone and an aldehyde can be reacted in a hydroalcoholic solution containing a strong base like sodium hydroxide. google.com The reaction proceeds at room temperature, and the product is obtained after acidification. google.com In an acidic medium, the same reactants can be dissolved in an ethanol (B145695) solution saturated with gaseous hydrochloric acid. google.com
Novel Reagents and Reaction Conditions for this compound Formation
The synthesis of this compound can be inferred from the synthesis of its precursor, 1-ethoxypropan-2-ol. This precursor is produced via the base-catalyzed reaction of propylene (B89431) oxide with ethanol. atamanchemicals.comatamanchemicals.comatamanchemicals.comatamankimya.com Subsequent oxidation of 1-ethoxypropan-2-ol would yield this compound. While novel reagents for this specific oxidation are not detailed in the provided results, modern organic synthesis offers a variety of mild and selective oxidizing agents. These include hypervalent iodine compounds, such as the Dess-Martin periodinane, or activated dimethyl sulfoxide (B87167) (DMSO) systems like the Swern and Moffatt-Pfitzner oxidations. These methods are known for their high efficiency and compatibility with a wide range of functional groups, suggesting their potential applicability in the synthesis of this compound under controlled conditions.
Optimization Strategies for Enhanced Yield and Selectivity in this compound Production
Optimizing the yield and selectivity in the production of this compound would involve careful control of reaction parameters during the oxidation of 1-ethoxypropan-2-ol. Key factors to consider include the choice of catalyst and oxidant, reaction temperature, solvent, and reaction time. For instance, in the synthesis of glycerol (B35011) monoethers from glycidol (B123203) and alcohols, it was found that the slow, dropwise addition of glycidol significantly improved the selectivity of the reaction. unizar.es Specifically, the selectivity increased from 70% when glycidol was added all at once to 93% with slow addition. unizar.es Furthermore, the choice of catalyst is crucial; studies on glycerol monoether synthesis have shown that readily available and inexpensive alkaline metal hydroxides can serve as effective catalysts. unizar.esresearchgate.net The optimization of catalyst loading is also important, as demonstrated in a study where total conversion of glycidol was achieved with 20% and 30% molar concentrations of KOH. unizar.es
Table 1: Catalyst Loading Optimization in Glycerol Monoether Synthesis
| Catalyst (KOH) Molar % | Conversion of Glycidol | Reaction Time |
|---|---|---|
| 10% | --- | --- |
| 20% | 100% | 120 min |
Data adapted from a study on the synthesis of glycerol monoethers, illustrating principles applicable to optimizing similar reactions. unizar.es
Formation of this compound as a By-product and Related Pathways
This compound can also be formed as a by-product in several industrial chemical processes.
Formation in Glycerol Electrocatalysis Processes
The electrocatalytic oxidation of glycerol is a promising route for the production of value-added chemicals. core.ac.ukmdpi.com This process involves the oxidation of glycerol at an electrode surface, and the product distribution is highly dependent on the catalyst material, electrode potential, and pH of the electrolyte. core.ac.ukmdpi.com While a wide range of C3 products can be formed, including glyceraldehyde, glyceric acid, and dihydroxyacetone, the formation of this compound is not explicitly mentioned as a direct product of glycerol electro-oxidation itself. However, if ethanol is present in the electrolyte (for example, from the use of crude glycerol from biodiesel production which may contain residual ethanol), it is conceivable that a series of reactions could lead to the formation of this compound. This would likely involve the etherification of a C3 intermediate with ethanol, followed by oxidation. The complexity of the reaction pathways in glycerol electro-oxidation suggests that a variety of minor by-products can be formed, and under specific conditions, this could include this compound. mdpi.comresearchgate.netosti.gov
Synthetic Routes to Derivatives of this compound
The synthesis of derivatives from the parent compound this compound involves a variety of chemical transformations aimed at introducing new functional groups or modifying the existing structure to generate esters, chiral molecules, and other functionalized analogs. These methodologies are crucial for creating a diverse library of compounds for further research and application.
Classical Esterification Methods for Alkoxypropanone Esters
The most prominent classical method for synthesizing esters from alkoxy propanols (the reduced form of alkoxypropanones) is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol to produce an ester and water. wikipedia.orglibretexts.org
Detailed Research Findings: The Fischer esterification is an equilibrium-driven process. wikipedia.orgoperachem.com The reaction typically requires an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, and is often performed at elevated temperatures. libretexts.orgoperachem.com To achieve high yields of the desired alkoxypropanone ester, the equilibrium must be shifted towards the product side. This is commonly accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. operachem.com
The general reaction is as follows: R'COOH (Carboxylic Acid) + R''OH (Alkoxy Propanol) ⇌ R'COOR'' (Alkoxypropanone Ester) + H₂O libretexts.org
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. byjus.com While effective for primary and secondary alcohols, the reaction is generally slow and reversible. libretexts.org Alternative esterification methods include reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides, which often proceed under milder conditions and are typically irreversible. operachem.combyjus.com
| Method | Reactants | Catalyst/Conditions | Key Characteristics |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Reversible; requires removal of water or excess alcohol for high yield. wikipedia.orgoperachem.com |
| Acylation with Acyl Chlorides | Acyl Chloride + Alcohol | Often proceeds without catalyst at room temperature; a base (e.g., pyridine) may be used to neutralize HCl byproduct. operachem.com | Vigorous, often irreversible reaction. operachem.com |
| Acylation with Acid Anhydrides | Acid Anhydride + Alcohol | Can be heated or catalyzed by acid. | Generally less reactive than acyl chlorides but avoids corrosive HCl production. byjus.com |
Stereoselective Synthesis Approaches for Chiral Alkoxypropanone Derivatives
Creating chiral derivatives of this compound with specific stereochemistry is essential for applications where biological activity is dependent on the molecule's three-dimensional structure. wikipedia.org Asymmetric synthesis strategies are employed to control the formation of new stereocenters. uwindsor.ca
Detailed Research Findings: One powerful strategy involves the use of chiral auxiliaries . These are stereogenic molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, Evans' oxazolidinone auxiliaries can be coupled with a carboxylic acid. The resulting chiral imide can then undergo diastereoselective alkylation, establishing a new stereocenter with high control. tsijournals.com The auxiliary is then cleaved and can often be recovered for reuse. wikipedia.org
Another significant approach is dynamic kinetic resolution (DKR) . This method combines the rapid, enzyme-catalyzed kinetic resolution of a racemic alcohol with the in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of a single enantiomer product. mdpi.com Lipases are commonly used biocatalysts for the enantioselective acylation of alcohols. mdpi.com The racemization of the unreacted alcohol is typically achieved using a metal catalyst, such as a ruthenium or palladium complex. mdpi.com
| Approach | Description | Typical Reagents | Advantages |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide the formation of a new stereocenter. wikipedia.org | Evans' Oxazolidinones, Camphorsultam, Pseudoephedrine. wikipedia.org | High diastereoselectivity, predictable stereochemical outcome. tsijournals.com |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. mdpi.com | Lipase (e.g., CAL-B) for resolution; Metal complex (e.g., Ru, Pd) for racemization. mdpi.com | Potential for near 100% yield of a single enantiomer from a racemic starting material. mdpi.com |
| Substrate Control | An existing chiral center within the substrate molecule directs the stereoselective formation of a new stereocenter. uwindsor.ca | Depends on the specific substrate and reaction (e.g., Felkin-Ahn model additions). uwindsor.ca | Does not require external chiral reagents or catalysts. |
Alternative Synthetic Routes to Functionalized this compound Analogs
Beyond esterification, various other synthetic transformations can be applied to create a wide range of functionalized analogs of this compound. These routes allow for the introduction of different functional groups, such as hydroxyls, amines, and aromatic rings.
Detailed Research Findings: One versatile method starts with the ring-opening of epoxides. For example, a two-stage approach using epichlorohydrin (B41342) can yield 3-alkoxy-2-hydroxypropyl derivatives. mdpi.com The first step involves the acid-catalyzed ring-opening of the epoxide with an alcohol, followed by a Finkelstein reaction to convert the chloride to a more reactive iodide, which can then be further functionalized. mdpi.com A similar strategy has been used to synthesize 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol from a substituted oxirane, which was opened with ethanol to yield the target hydroxy ether derivative. ajol.infobioline.org.br
Other methods include the modification of amine precursors. For instance, analogs such as (2R)-1-ethoxypropan-2-amine can be synthesized through methods like nucleophilic substitution or reductive amination. vulcanchem.com The synthesis of various functionally substituted copolymers and nanogels can also be achieved through chemical modifications like etherification, amination, or amidation on a polymer backbone, followed by polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). mdpi.comeie.gr
| Synthetic Route | Precursor(s) | Key Transformation | Example Product Class |
|---|---|---|---|
| Epoxide Ring-Opening | Epichlorohydrin, Alcohol | Acid-catalyzed opening of epoxide ring with alcohol. mdpi.com | Hydroxy ether derivatives. ajol.infobioline.org.br |
| Reductive Amination | Ketone/Aldehyde, Ammonia/Amine | Formation of an imine followed by reduction. vulcanchem.com | Chiral amines. vulcanchem.com |
| Alkylation | Ethanolamine, Propylene Oxide | Alkylation of an amine or alcohol. smolecule.com | Substituted amines and ethers. |
| Graft Polymerization | Polymer backbone, Monomers | Chemical modification (e.g., etherification, amidation) followed by RAFT polymerization. mdpi.comeie.gr | Graft copolymers and nanogels. mdpi.com |
Chemical Reactivity and Transformation Pathways of 1 Ethoxypropan 2 One
Nucleophilic Reactivity Profiles of 1-Ethoxypropan-2-one
The presence of the carbonyl group makes this compound susceptible to nucleophilic attack. The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, rendering it an electrophilic center. ncert.nic.in Nucleophilic addition reactions are a characteristic feature of ketones. ncert.nic.infiveable.me
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
Key sites for nucleophilic interaction in this compound include:
Carbonyl Carbon: This is the primary site for nucleophilic addition. A wide range of nucleophiles, such as Grignard reagents, organolithium compounds, hydrides (e.g., from NaBH₄), and cyanide ions, can attack this carbon. ncert.nic.inksu.edu.sa For example, reaction with hydrogen cyanide (HCN) in the presence of a base catalyst would yield a cyanohydrin. ncert.nic.inyoutube.com
Carbonyl Oxygen and Ether Oxygen: The lone pairs of electrons on both oxygen atoms allow them to act as Lewis bases or nucleophiles. They can be protonated by strong acids, which activates the carbonyl group towards weaker nucleophiles. ncert.nic.in
Aldehydes are typically more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.infiveable.me The reactivity of this compound would be influenced by the steric bulk and electronic effects of the methyl and ethoxymethyl groups attached to the carbonyl.
| Reactive Site | Type of Reaction | Attacking Reagent (Example) | Expected Product Type |
|---|---|---|---|
| Carbonyl Carbon (C=O) | Nucleophilic Addition | Grignard Reagent (R-MgX), Hydrides (NaBH₄), Cyanide (CN⁻) | Tertiary Alcohol, Secondary Alcohol, Cyanohydrin |
| Carbonyl Oxygen | Protonation (Lewis Base activity) | Strong Acid (H⁺) | Activated (protonated) Carbonyl |
| Ether Oxygen | Protonation (Lewis Base activity) | Strong Acid (H⁺) | Oxonium Ion |
Electrophilic Reactivity Profiles of this compound
While the primary reactivity of ketones is with nucleophiles, they can also react with electrophiles, typically at the α-carbon or the carbonyl oxygen. The acidity of the α-hydrogen atoms is a key feature of carbonyl compounds, driven by the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base (the enolate). ncert.nic.in
α-Hydrogen Acidity: this compound has acidic protons on both the α-carbon of the ethoxy group (-O-CH₂-C=O) and the α'-carbon of the methyl group (C=O-CH₃). This allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively.
Enolate Reactivity: Enolate ions are potent nucleophiles and can react with a variety of electrophiles in α-substitution reactions. wikipedia.org For instance, enolates can be alkylated using alkyl halides in an Sₙ2 reaction. wikipedia.org
Enol Reactivity: In acidic media, the enol tautomer can form. Although less nucleophilic than enolates, enols react with strong electrophiles. wikipedia.org A common example is the α-halogenation of ketones with Cl₂, Br₂, or I₂ in an acidic solution, which proceeds through an enol intermediate. wikipedia.orgfiveable.me
| Reactive Site | Type of Reaction | Reacting Species | Intermediate | Expected Product Type |
|---|---|---|---|---|
| α-Carbon | α-Substitution | Halogen (e.g., Br₂) | Enol | α-Haloketone |
| α-Carbon | α-Alkylation | Alkyl Halide (R-X) | Enolate | α-Alkylated Ketone |
| Carbonyl Oxygen | Protonation | Proton (H⁺) | Protonated Carbonyl | Activated Carbonyl |
Mechanistic Investigations of Key Transformations Involving the this compound Moiety
While specific mechanistic studies on this compound are not prevalent, the mechanisms of its key transformations can be inferred from the well-established chemistry of ketones and ethers.
Mechanism of Nucleophilic Addition: As described previously, the reaction is initiated by the attack of a nucleophile on the carbonyl carbon. ncert.nic.in This breaks the C=O pi bond, with the electrons moving to the oxygen to form a tetrahedral alkoxide ion. In the second step, this intermediate is protonated by a solvent like water or a dilute acid to give the final alcohol product. fiveable.melibretexts.org
Mechanism of Acid-Catalyzed α-Halogenation: This reaction proceeds via an enol intermediate.
Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Enol Formation: A base (like water or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of the enol tautomer. fiveable.me
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). This forms a new C-Br bond at the α-position and generates a protonated ketone intermediate. wikipedia.org
Deprotonation: The intermediate loses a proton to regenerate the acid catalyst and yield the final α-haloketone product.
Baeyer-Villiger Oxidation: This is a significant transformation where a ketone is converted to an ester using a peroxyacid (e.g., mCPBA). libretexts.org The mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl carbon, followed by a rearrangement where an alkyl group migrates from carbon to oxygen, ultimately expelling a carboxylate anion to form the ester. libretexts.org
Degradation Pathways of Ether-Ketones and Related Alkoxypropanols
The environmental fate of this compound is primarily determined by its degradation through photolytic and oxidative processes, while its hydrolytic stability is also a key factor.
In the atmosphere, one of the primary degradation pathways for ketones is photolysis, initiated by the absorption of ultraviolet radiation. mdpi.comresearchgate.net The photochemistry of ketones is characterized by the Norrish Type I and Norrish Type II reactions. wikipedia.orgscispace.com
Norrish Type I Reaction: This process involves the homolytic cleavage (α-cleavage) of the bond between the carbonyl group and an adjacent carbon atom upon photoexcitation. edurev.inaskfilo.com This creates two radical fragments. For this compound (CH₃CH₂OCH₂-CO-CH₃), two possible α-cleavage pathways exist:
Cleavage of the C-C bond between the carbonyl and the methyl group to form an ethoxyacetyl radical (CH₃CH₂OCH₂CO•) and a methyl radical (•CH₃).
Cleavage of the C-C bond between the carbonyl and the ethoxymethyl group to form an acetyl radical (CH₃CO•) and an ethoxymethyl radical (CH₃CH₂OCH₂•). These highly reactive radicals can then undergo further reactions, such as decarbonylation or recombination. edurev.in
Norrish Type II Reaction: This reaction occurs if the ketone possesses a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. It involves an intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, proceeding through a six-membered cyclic transition state to form a 1,4-diradical. askfilo.com this compound has γ-hydrogens on the terminal methyl group of the ethoxy moiety. The resulting diradical can then either cleave to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol derivative. askfilo.com
The dominant degradation process for glycol ethers and ketones in the troposphere is oxidation initiated by reaction with hydroxyl radicals (OH•). mdpi.comnih.govca.gov This reaction proceeds via hydrogen atom abstraction from a C-H bond. researchgate.net
For alkoxy ketones, the hydrogen atoms most susceptible to abstraction are those on the carbon adjacent (alpha) to the ether oxygen due to the stabilizing effect on the resulting radical. A study on the closely related compound 1-methoxy-2-propanone determined the rate coefficient for its reaction with OH radicals to be k = (0.64 ± 0.13) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Based on this, this compound is expected to have a relatively short atmospheric lifetime.
The general mechanism for OH-initiated oxidation is as follows:
H-Abstraction: An OH radical abstracts a hydrogen atom from the this compound molecule, forming water and an alkyl radical.
Peroxy Radical Formation: The alkyl radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•).
Further Reactions: The peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or with other peroxy radicals. The alkoxy radical is a key intermediate that can undergo further decomposition (e.g., C-C bond scission) or isomerization, leading to the formation of smaller, oxygenated products such as aldehydes and other ketones. researchgate.net
In laboratory settings, ketones are generally resistant to oxidation but can be cleaved by strong oxidizing agents at high temperatures, which involves the breaking of carbon-carbon bonds to produce carboxylic acids. ncert.nic.inlibretexts.org
Hydrolysis is a chemical breakdown process involving reaction with water. The stability of this compound to hydrolysis is determined by its constituent functional groups.
Ether Linkage: Ethers are generally chemically inert and resistant to hydrolysis under neutral or basic conditions. Cleavage of the ether bond typically requires harsh conditions, such as treatment with hot, concentrated strong acids (e.g., HBr or HI). study.commasterorganicchemistry.com
Ketone Group: The ketone functional group is also stable towards hydrolysis under most conditions.
Given the stability of both the ether and ketone functionalities, this compound is expected to be hydrolytically stable under typical environmental conditions (i.e., in the pH range of natural waters). Significant degradation via hydrolysis is unlikely to be a major environmental fate pathway.
Advanced Spectroscopic and Analytical Characterization of 1 Ethoxypropan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful technique that provides detailed information about the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Ethoxypropan-2-one, both Carbon-13 (¹³C) NMR and Proton (¹H) NMR are invaluable for structural determination.
Carbon-13 NMR Spectral Analysis
¹³C NMR spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon environment in this compound will resonate at a characteristic chemical shift (δ) value, typically reported in parts per million (ppm). Based on the structure of this compound (CH₃-CO-CH₂-O-CH₂-CH₃), the following ¹³C NMR spectral characteristics are expected:
| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) | Supporting Reference(s) |
| CH₃(a) | Methyl ketone | 25-30 | libretexts.orglibretexts.orgcompoundchem.com |
| CO(b) | Ketone carbonyl | 205-210 | libretexts.orgcompoundchem.comlibretexts.orgsavemyexams.com |
| CH₂(c) | Alpha to carbonyl, next to ether | 40-50 | libretexts.orglibretexts.org |
| CH₂(d) | Ether methylene | 65-70 | libretexts.orglibretexts.org |
| CH₃(e) | Ethyl methyl | 10-15 | libretexts.orglibretexts.orgcompoundchem.com |
Proton NMR Spectral Analysis
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule, including their chemical environment, relative numbers (integration), and connectivity (multiplicity). The multiplicity of a signal is determined by the number of neighboring protons according to the (n+1) rule, where 'n' is the number of equivalent protons on adjacent carbons chemistrysteps.comlibretexts.org.
For this compound (CH₃(a)-CO-CH₂(b)-O-CH₂(c)-CH₃(d)):
| Proton Group | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Supporting Reference(s) |
| CH₃(a) | Methyl ketone | ~2.1 | Singlet (s) | 3H | researchgate.net |
| CH₂(b) | Alpha to C=O, next to O | ~3.8-4.2 | Triplet (t) | 2H | libretexts.orgchegg.com |
| CH₂(c) | Ether methylene | ~3.4-3.8 | Quartet (q) | 2H | libretexts.orgchegg.com |
| CH₃(d) | Ethyl methyl | ~1.1-1.3 | Triplet (t) | 3H | libretexts.orgchegg.com |
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to provide information about its structure through fragmentation patterns. Electron Ionization (EI) is a common method where the molecule is bombarded with electrons, leading to ionization and often fragmentation libretexts.org.
For this compound (C₅H₁₀O₂, Molecular Weight: 102.13 g/mol nih.govnih.gov):
| Ion Type | m/z Value | Proposed Fragmentation Pathway | Supporting Reference(s) |
| Molecular Ion | 102 | [CH₃COCH₂OCH₂CH₃]⁺ | nih.govnih.gov |
| Fragment Ion | 87 | [M - CH₃]⁺ | libretexts.org |
| Fragment Ion | 73 | [M - C₂H₅]⁺ | libretexts.org |
| Fragment Ion | 59 | [CH₃CH₂OCH₂]⁺ (alpha-cleavage next to ether oxygen) | libretexts.org |
| Fragment Ion | 43 | [CH₃CO]⁺ (acetyl cation, alpha-cleavage next to carbonyl) | libretexts.org |
Note: The specific fragmentation pattern for this compound was not explicitly detailed in the provided snippets. The listed fragments are based on common fragmentation pathways for ketones and ethers under EI conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic wavenumbers (cm⁻¹).
For this compound, the presence of a ketone and ether functional groups, along with alkyl C-H bonds, leads to characteristic absorption bands:
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity | Supporting Reference(s) |
| Ketone (C=O) | Stretch | 1710-1715 | Strong | libretexts.orgsavemyexams.comlibretexts.org |
| Ether (C-O) | Stretch | 1100-1200 | Strong | libretexts.org |
| Alkyl (C-H) | Stretch (sp³) | 2900-3000 | Medium | libretexts.orglibretexts.org |
Chromatographic Techniques in Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components in a mixture and assessing the purity of a compound.
Gas Chromatography (GC) for Volatile Mixtures
Gas Chromatography (GC) is well-suited for analyzing volatile and semi-volatile compounds like this compound. The compound's volatility allows it to be vaporized and separated on a GC column based on its interaction with the stationary phase. GC coupled with a Flame Ionization Detector (FID) is a common method for analyzing such compounds in various matrices researchgate.net. While specific retention time data for this compound was not found in the provided search results, its chemical nature suggests it is amenable to GC analysis for purity assessment and separation from other volatile organic compounds glsciences.com.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of non-volatile or thermally labile compounds. For substances like this compound, which possess some volatility, analysis often necessitates derivatization to form more stable and less volatile derivatives. This section focuses on the application of HPLC for the characterization of such non-volatile derivatives, particularly those formed by reacting the carbonyl group of ketones.
Derivatization Strategies for Ketones
Ketones, including this compound, can be readily converted into stable, non-volatile derivatives through reactions with various derivatizing agents. A common and highly effective reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) auroraprosci.comnih.govwaters.comresearchgate.netyorku.cafishersci.com. The reaction between a ketone and 2,4-DNPH, typically carried out under acidic conditions, yields a 2,4-dinitrophenylhydrazone derivative auroraprosci.comnih.govwaters.comresearchgate.netyorku.cafishersci.com. These hydrazone derivatives are characterized by their enhanced UV absorbance, typically around 360-365 nm, which makes them amenable to detection by UV-Vis detectors in HPLC systems auroraprosci.comresearchgate.netfishersci.com.
Other potential derivatizing agents for carbonyl compounds include semicarbazide (B1199961) or hydroxylamine, which form semicarbazones and oximes, respectively. However, 2,4-DNPH derivatives are particularly favored for HPLC analysis due to their strong chromophores and good stability auroraprosci.comwaters.comyorku.cafishersci.com.
HPLC Methodology and Instrumentation
The analysis of these non-volatile derivatives by HPLC typically involves reversed-phase chromatography. Common stationary phases include C18 (octadecylsilane) columns, which offer excellent separation capabilities for a wide range of organic compounds based on their hydrophobicity auroraprosci.comresearchgate.netfishersci.comwaters.com. Mobile phases often consist of mixtures of water with organic modifiers such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution modes auroraprosci.comresearchgate.netfishersci.com.
Stationary Phase: C18 columns (e.g., Uitisil® XB-C18, Supelco C18, SunFire C18, Agilent ZORBAX Eclipse Plus C18) are widely used due to their hydrophobic retention mechanism auroraprosci.comresearchgate.netfishersci.comwaters.com.
Mobile Phase: Mixtures of acetonitrile or methanol with water are standard. Gradient elution can improve resolution for complex mixtures of derivatives auroraprosci.comresearchgate.net.
Detection: UV-Vis detection is most common, with wavelengths set to the absorbance maxima of the DNPH derivatives (e.g., 360 nm or 365 nm) auroraprosci.comresearchgate.netfishersci.com. Diode Array Detectors (DAD) are also employed, allowing for spectral analysis of eluting peaks, which aids in compound identification nih.govperlan.com.pl.
Instrumentation: Modern HPLC systems, including Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns, can significantly reduce analysis times and improve resolution and sensitivity compared to traditional HPLC fishersci.comwaters.com.
Research Findings and Data Representation
Research into the HPLC analysis of carbonyl-DNPH derivatives has demonstrated the method's efficacy in separating and quantifying various aldehydes and ketones. For instance, a method utilizing a C18 column with an acetonitrile/water gradient has been shown to achieve good separation of 15 common aldehydes and ketones as their DNPH derivatives within a reasonable timeframe auroraprosci.com. Studies have also focused on optimizing mobile phase compositions to reduce solvent consumption, such as decreasing acetonitrile content while maintaining separation quality waters.com.
The derivatization process itself is crucial for successful HPLC analysis. For samples collected from air, cartridges impregnated with 2,4-DNPH are used to trap carbonyl compounds, which are then immediately reacted to form stable hydrazone derivatives auroraprosci.comwaters.comyorku.canih.gov. These derivatives are subsequently eluted and analyzed auroraprosci.comwaters.comnih.gov. The efficiency of derivatization can be influenced by factors such as DNPH concentration, solvent composition, and pH yorku.ca.
Hypothetical Data Table: HPLC Analysis of this compound DNPH Derivative and Related Ketones
Theoretical Chemistry and Computational Modeling of 1 Ethoxypropan 2 One
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations offer a powerful means to predict and analyze the intrinsic properties of molecules like 1-Ethoxypropan-2-one. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular geometry, electron distribution, and energy landscapes.
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, this would typically involve exploring the potential energy surface (PES) to locate energy minima corresponding to stable conformers. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose, allowing for the calculation of the energies of various conformers arising from rotations around single bonds. The relative energies and dihedral angles associated with these conformers provide a detailed picture of the molecule's flexibility and preferred spatial arrangements. While specific published studies detailing the conformational landscape of this compound were not found in the provided search results, general principles of conformational analysis using DFT are well-established for similar ether-ketone structures researchgate.net.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a key concept in understanding chemical reactivity wikipedia.orgnumberanalytics.com. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the region of highest electron density and is associated with nucleophilic character, while the LUMO represents the region of lowest electron density and is associated with electrophilic character numberanalytics.comlibretexts.org.
For this compound, FMO theory can predict its susceptibility to electrophilic or nucleophilic attack. The energy levels of the HOMO and LUMO, as well as the HOMO-LUMO gap, provide quantitative measures of the molecule's electronic properties and potential reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. While specific FMO calculations for this compound were not directly found, the general application of FMO theory to understand the reactivity of organic molecules is a standard practice in theoretical chemistry wikipedia.orgnumberanalytics.comlibretexts.orguct.ac.za.
Reaction Mechanism Prediction and Transition State Analysis using Computational Methods
Computational methods are indispensable for predicting reaction mechanisms, identifying transition states, and quantifying reaction energetics. These techniques allow researchers to map out reaction pathways and understand the energy barriers involved in chemical transformations.
Potential Energy Surface (PES) Explorations
Exploring the Potential Energy Surface (PES) is fundamental to understanding chemical reactions. The PES represents the potential energy of a molecular system as a function of its nuclear coordinates. Computational methods are used to map this surface, identifying critical points such as minima (stable structures like reactants and products) and saddle points (transition states) wayne.edu. Automated PES exploration techniques, often employing algorithms like basin hopping or process search, can systematically map out reaction pathways, identifying various minima and transition states wayne.eduscm.commit.edursc.org. While specific PES explorations for this compound were not detailed in the search results, the general methodology is widely applied in computational chemistry to elucidate reaction mechanisms wayne.edumit.edulbl.govmdpi.com.
Transition State (TS) Structure Localization
Transition State (TS) structure localization involves identifying the specific molecular geometry at the highest energy point along a reaction pathway. This geometry represents the fleeting arrangement of atoms as reactants transform into products. Computational methods, such as the growing string method or saddle point searches, are employed to locate these structures on the PES wayne.edumit.edu. Characterizing the TS, including its vibrational frequencies (to confirm it is a first-order saddle point), is crucial for calculating activation energies. Studies on reaction mechanisms often detail the geometry and energy of identified transition states mit.edursc.orgrsc.org.
Potential of Mean Force (PMF) Calculations for Reaction Energetics
Potential of Mean Force (PMF) calculations are used to determine the free energy profile along a specific reaction coordinate wikipedia.orgtaylorandfrancis.com. This method is particularly useful for understanding the energetic landscape of a reaction, including the free energy barriers. PMF calculations often employ techniques like umbrella sampling, where simulations are performed in a series of windows along the reaction coordinate, biased by restraining potentials. The resulting free energy profile provides a more complete thermodynamic picture of the reaction, incorporating entropic effects and solvent contributions if applicable rsc.orgwikipedia.orgtaylorandfrancis.comyoutube.com. While direct PMF calculations for this compound were not found, the technique is a standard tool for quantifying reaction energetics in computational chemistry rsc.orgrsc.org.
Molecular Dynamics (MD) Simulations of this compound and Related Molecular Systems
Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. By integrating Newton's equations of motion, MD simulations track the trajectories of atoms and molecules over time, providing insights into dynamic processes such as conformational changes, diffusion, and solvation rsc.org. For molecules like this compound, MD simulations can elucidate how the molecule interacts with its environment, its internal flexibility, and its dynamic behavior in solution.
While specific MD simulation data for this compound were not detailed in the retrieved search results, the general methodology for such simulations involves setting up a system with appropriate force fields that describe the interactions between atoms. This includes defining atomic charges, bond lengths, bond angles, and torsional potentials. The simulation typically proceeds through several stages: energy minimization to find a stable starting conformation, followed by equilibration (heating and pressure coupling) to reach the desired thermodynamic conditions, and finally, a production run to collect trajectory data rsc.org. For instance, simulations of related compounds like 3-ethoxypropan-1,2-diol have employed standard MD protocols, including NPT (constant number of particles, pressure, and temperature) and NVT (constant number of particles, volume, and temperature) ensembles, with time steps of femtoseconds and constraints applied to bonds involving hydrogen atoms rsc.org. Such detailed simulation setups are transferable to the study of this compound to explore its dynamic properties and interactions.
Computational Approaches for Solvation Studies
Understanding how a molecule dissolves and interacts with a solvent is fundamental to many chemical and biological processes. Computational approaches for solvation studies aim to predict properties like solvation free energy, which quantifies the energy change when a solute is transferred from a vacuum to a solvent.
Prediction of Solvation Free Energies using Graph Neural Networks
Graph Neural Networks (GNNs) have emerged as highly effective machine learning techniques for predicting molecular properties, including solvation free energies (ΔGsolv) nih.govnih.govresearchgate.netarxiv.org. These models represent molecules as graphs, where atoms are nodes and bonds are edges, allowing them to learn complex structure-property relationships directly from the molecular graph researchgate.netarxiv.org.
Recent advancements have seen GNNs incorporate chemically intuitive parameters, such as semi-empirical partial atomic charges and solvent dielectric constants, into their featurization process. These models also feature interaction map layers that can be visualized to understand solute-solvent interactions nih.govacs.org. Such GNN models have demonstrated remarkable accuracy in predicting ΔGsolv, often achieving performance comparable to or exceeding traditional quantum chemical continuum methods and force field-based molecular simulations, without requiring explicit molecular simulations nih.govnih.govarxiv.org. For example, one GNN model achieved a mean absolute error (MAE) of 0.4 kcal/mol for solvation in water and 0.2 kcal/mol in cyclohexane, and an MAE of 0.7 kcal/mol for hydration free energies on the FreeSolv dataset nih.gov. Other GNN architectures, like Message Passing Neural Networks (MPNN) and Graph Attention Networks (GAT), have also shown high accuracy, with reported MAEs as low as 0.16 kcal/mol for generic organic solvents nih.govarxiv.org. These methods offer a rapid and accurate way to predict the solvation behavior of organic molecules, including this compound.
Differential Geometry-Based Solvation Models
Differential Geometry (DG) based solvation models represent a class of variational implicit solvent approaches that offer a sophisticated way to describe solvent-solute interfaces aip.orgnih.gov. Unlike traditional methods that may rely on fixed or artificially enlarged molecular surfaces, DG models use differential geometry principles to define molecular surfaces dynamically, thereby avoiding unphysical boundary definitions and singularities aip.orgnih.gov.
These models are capable of self-consistently coupling polar and non-polar solvation interactions within a unified framework aip.org. The DG theory of surfaces provides a natural mathematical description of these interfaces, allowing for the development of curvature-controlled partial differential equations (PDEs) to model solvation nih.gov. Such models can extend established theories like the scaled particle theory for non-polar solvation and integrate with Poisson-Boltzmann (PB) theory for polar solvation nih.gov. Parameter optimization techniques, including perturbation and convex optimization, have been developed to stabilize numerical solutions and achieve highly accurate predictions of solvation free energies for both polar and non-polar molecules aip.org. These DG-based approaches are valuable for accurately calculating solvation free energies and can also be applied to estimate protein-protein binding affinities nih.gov.
Molecular Docking and Binding Affinity Studies of Related Compounds
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other. It is widely employed to estimate binding affinities and to understand the molecular basis of interactions, particularly in drug discovery and development researchgate.netlew.ro.
While specific docking studies for this compound were not found, docking studies on related compounds provide insight into the methodology and reporting standards. For example, studies involving 1-amino-3-ethoxypropan-2-ol (B1285240) have investigated its binding affinity to enzymes like Glutathione reductase and Urate oxidase, reporting binding energies in kilojoules per mole (Kj/mol) and identifying specific interactions such as hydrogen bonds and salt bridges with amino acid residues core.ac.uk. Similarly, research on synthetic pyrimidinedione derivatives has evaluated their binding energies (in Kcal/mol) to various cyclin-dependent kinase (CDK) isoforms, detailing hydrogen bond interactions with specific residues like Asp86 lew.ro. These studies highlight how molecular docking can quantify binding strengths and elucidate the nature of molecular recognition, principles that would be applicable to studying the interactions of this compound with biological targets or other molecular systems.
Environmental Chemistry and Sustainability Aspects of 1 Ethoxypropan 2 One
Green Chemistry Principles in 1-Ethoxypropan-2-one Synthesis and Derivative Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives can lead to more sustainable manufacturing practices.
Development of Solvent-Free Reaction Conditions
Solvent-free synthesis is a key tenet of green chemistry, as it eliminates the need for potentially hazardous or environmentally burdensome solvents, reduces waste, and can simplify purification processes. While direct literature on solvent-free synthesis specifically for this compound is limited, research on similar ketones and alkoxyketones demonstrates the viability of this approach. For instance, the direct α-alkylation of ketones with alcohols has been successfully performed under solvent-free conditions using heterogeneous catalysts like nickel supported on silica-alumina, achieving high yields (up to 93%) rsc.org. Similarly, solvent-free conditions have been employed for the catalytic asymmetric addition of alkyl groups to ketones, significantly reducing catalyst loading and waste generation nih.govorganic-chemistry.org. These advancements suggest that solvent-free methods could be developed for this compound synthesis, potentially involving catalytic processes that directly couple an ethoxy source with a propanone derivative without bulk solvent.
Implementation of Continuous Flow Reactor Methodologies
Continuous flow chemistry, also known as plug flow chemistry, offers significant advantages for process intensification, improved safety, and enhanced efficiency compared to traditional batch processes vapourtec.comeuropa.eu. In flow systems, reactants are continuously pumped through a controlled reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to better mixing, improved heat and mass transfer, and often higher yields and selectivities vapourtec.combeilstein-journals.orgrsc.org.
Research into flow chemistry for ether and ketone synthesis highlights its potential. For example, continuous flow reactors have been utilized for various organic reactions, including aldol (B89426) reactions and the synthesis of complex molecules, demonstrating marked reductions in reaction times and improvements in yields and scalability beilstein-journals.org. Superheated flow chemistry, operating above solvent boiling points, further accelerates reaction rates and aligns with sustainability goals by enhancing productivity uliege.be. While specific applications to this compound are not extensively detailed, the general trend in chemical synthesis favors flow methodologies for their inherent benefits in efficiency, safety, and scalability, making them attractive for industrial production of compounds like this compound.
Environmental Transport and Distribution Modeling of Alkoxyketones in Aquatic Systems
Understanding how chemicals like this compound behave in aquatic environments is crucial for assessing their environmental impact. This involves studying their transport and distribution, which are influenced by properties such as water solubility, adsorption/desorption behavior, and partitioning coefficients.
The octanol-water partition coefficient () is a key parameter used by environmental chemists to estimate the environmental fate and distribution of a compound chromatographyonline.comwikipedia.org. It indicates a substance's lipophilicity (fat solubility) or hydrophilicity (water solubility). A higher suggests a greater tendency to partition into organic phases, such as sediments or biological tissues, while a lower indicates a preference for the aqueous phase chromatographyonline.comwikipedia.org. For alkoxyketones, which contain both ether and ketone functional groups, their partitioning behavior will be influenced by the interplay of these polarities.
While specific or water solubility data for this compound were not directly found in the provided search results, related compounds and general principles apply. For instance, the ECHA registration dossier for 1-ethoxypropan-2-ol, a closely related alcohol, lists "Transport and distribution" as an endpoint, including "Adsorption / desorption; Henry's Law constant; Distribution modelling; Other distribution data" europa.eu. This indicates that such properties are assessed for compounds in this class. Models used in environmental science, such as fugacity models and Markov chain models, are employed to predict chemical migration and fate in multimedia environments, including water systems enviro.wikiresearchgate.net. These models rely on parameters like partition coefficients to forecast how a chemical will distribute between different environmental compartments tetratech.com.
Atmospheric Chemistry of this compound and Related Ether-Alcohols
The atmospheric chemistry of organic compounds, including their degradation pathways and reaction kinetics, determines their persistence and potential impact on air quality and climate. For this compound and related ether-alcohols, the primary removal mechanism in the atmosphere is reaction with hydroxyl radicals (OH) scielo.br.
Research on the atmospheric chemistry of alcohols indicates that their reactions with OH radicals are the main atmospheric removal process, with photolysis, reaction with ozone, and reaction with the nitrate (B79036) radical being negligible scielo.br. Rate constants for the gas-phase reaction of alcohols with OH radicals have been compiled, and temperature has a modest effect on these constants in the relevant atmospheric temperature range scielo.br. The atmospheric lifetimes of various alcohols are estimated to be on the order of hours to days, depending on the specific compound and its reaction rate constant with OH scielo.br.
Studies on related ether-alcohols and ethers provide insights into the potential atmospheric behavior of this compound. For example, the atmospheric chemistry of methyl ethyl ether has been studied, with rate coefficients for its reaction with OH radicals determined. These studies help estimate atmospheric lifetimes and implications researchgate.net. Similarly, research on fluorinated ethers and alcohols has investigated their reactions with OH radicals, providing kinetic data and estimating atmospheric lifetimes and potential environmental impacts researchgate.netrsc.org. The rate constants for these reactions are crucial for determining the atmospheric lifetime and potential for long-range transport rsc.org. For instance, the reaction rate constant of an ether-alcohol with OH radicals is a key factor in calculating its atmospheric lifetime scielo.brrsc.org.
Future Directions and Emerging Research Avenues for 1 Ethoxypropan 2 One Chemistry
Exploration of Novel Catalytic Systems for Efficient Transformations
The functionalization of ketones, particularly those bearing ether linkages like 1-ethoxypropan-2-one, presents a rich area for catalytic innovation. Future research could focus on developing highly selective and efficient catalytic systems to transform this molecule.
Asymmetric Catalysis: The development of asymmetric catalytic methods for the direct functionalization of the alpha-carbon or the carbonyl group of this compound is a key research direction. This includes enantioselective allylation, alkylation, and other C-C bond-forming reactions. For instance, transition metal catalysis, particularly using iridium, palladium, and ruthenium, has shown promise in the asymmetric allylation of alpha-alkoxy ketones nih.govnih.gov. Exploring chiral phosphoric acids or other organocatalysts for activating the ketone or its enolates could also lead to highly enantioselective transformations nih.gov.
C-H Functionalization: Transition metal-catalyzed C-H activation strategies offer powerful routes to functionalize ketones at previously unreactive positions rsc.orgsioc-journal.cnresearchgate.net. Research could focus on directed C-H functionalization of this compound, potentially at the alpha-carbon or even the methyl group adjacent to the carbonyl, using catalysts based on palladium, ruthenium, or rhodium.
Photocatalysis and Electrocatalysis: Visible-light photocatalysis, often employing organic dyes or semiconductor materials, is emerging as a sustainable method for activating carbonyl compounds and facilitating radical-mediated transformations acs.orguni-regensburg.deunc.eduorganic-chemistry.org. Future work could explore photocatalytic approaches for the functionalization of this compound, potentially enabling novel C-C or C-heteroatom bond formations under mild conditions. Electrocatalysis also offers a metal-free and tunable alternative for driving such reactions.
Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs) and monooxygenases, are highly selective catalysts for redox reactions involving ketones nih.govmdpi.comresearchgate.netbibliotekanauki.plgeorgiasouthern.edu. Research could investigate the use of biocatalysts for the stereoselective reduction of this compound to chiral alcohols or for Baeyer-Villiger oxidation to form lactones. Engineering enzymes for improved activity and stability in the presence of the ether functionality would be a crucial aspect.
Table 1: Potential Catalytic Transformations for this compound
| Transformation Type | Catalytic System Examples | Potential Outcome |
| Asymmetric Allylation | Ir/Cu complexes, Chiral Phosphoric Acids | Enantioenriched α-allyl derivatives |
| C-H Functionalization | Pd, Ru, Rh complexes | Functionalization at α or β positions |
| Photocatalytic Alkylation | Organic dyes, Semiconductor photocatalysts | Novel C-C bond formation under mild conditions |
| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) | Chiral alcohols from ketone reduction |
| Biocatalytic Oxidation | Monooxygenases | Lactones via Baeyer-Villiger oxidation |
Integration with Advanced Automation and Artificial Intelligence in Synthetic Pathways
The design and execution of synthetic routes for complex molecules are being revolutionized by artificial intelligence (AI) and automation. These technologies can significantly accelerate the discovery and optimization of reactions involving this compound.
AI-Driven Retrosynthesis and Reaction Prediction: Machine learning algorithms can predict reaction outcomes, identify optimal reaction conditions, and propose novel synthetic pathways. Applying AI to predict the reactivity of this compound under various catalytic conditions or to design efficient synthetic routes for its derivatives could streamline research efforts vipergen.comuchicago.edu.
Automated Synthesis Platforms: Integrating AI-generated synthetic plans with robotic platforms can enable high-throughput experimentation, allowing for rapid exploration of reaction parameters, catalyst screening, and the synthesis of compound libraries. Such automation could be instrumental in discovering new transformations or optimizing existing ones for this compound.
Discovery of Unforeseen Reactivity Modes and Applications in Chemical Biology
The unique combination of a ketone and an ether functional group in this compound suggests potential for novel reactivity and applications, particularly in chemical biology.
Bioorthogonal Chemistry: Ketones and aldehydes are valuable functional groups for bioorthogonal ligation reactions due to their minimal presence in native biological systems acs.orgnih.govnews-medical.net. While ketones are less reactive than aldehydes, strategies involving catalysts or specific reaction conditions can enhance their utility. Future research could explore the incorporation of this compound or its derivatives into biomolecules as probes for metabolic labeling or for studying cellular processes. The ether linkage might influence its solubility and cellular uptake, potentially offering advantages in specific biological contexts.
Activity-Based Probes: Ketone-based functional groups are utilized in activity-based probes (ABPs) to covalently label and identify enzyme targets nih.gov. Derivatives of this compound could be designed as ABPs for specific enzymes, leveraging the ketone for covalent modification and the ether for tuning physicochemical properties or targeting.
Medicinal Chemistry: Ether functional groups are common in pharmaceuticals, influencing solubility, lipophilicity, and metabolic stability ashp.orgbyjus.combritannica.com. The specific arrangement of the ethoxy group adjacent to the ketone in this compound could lead to unique biological activities or serve as a scaffold for drug discovery. Exploring its reactivity in biological environments or its potential as a pharmacophore warrants investigation.
Table 2: Potential Bioorthogonal and Chemical Biology Applications
| Application Area | Rationale | Potential Research Focus |
| Bioorthogonal Probes | Ketone group's potential for ligation; ether group's influence on solubility/uptake. | Developing derivatives for metabolic labeling; studying cellular processes. |
| Activity-Based Probes (ABPs) | Ketone for covalent labeling; ether for tuning properties. | Designing probes for specific enzyme targets; investigating enzyme activity and inhibitor screening. |
| Medicinal Chemistry Scaffold | Ether and ketone functionalities common in pharmaceuticals; potential for unique biological interactions. | Synthesizing derivatives for screening against therapeutic targets; exploring structure-activity relationships (SAR). |
Development of High-Throughput Screening Methodologies for Derivative Libraries
The creation and screening of diverse chemical libraries are fundamental to modern drug discovery and materials science. High-throughput screening (HTS) and virtual screening (VS) provide powerful tools to identify novel properties and activities.
Library Design and Synthesis: Research could focus on designing and synthesizing libraries of compounds based on the this compound scaffold. This would involve exploring various modifications at the alpha-carbon, the methyl group, or the ethoxy chain, potentially using combinatorial chemistry approaches. The goal would be to generate a diverse set of molecules with varying physicochemical properties and functional group arrangements.
HTS and VS Integration: These libraries can then be subjected to high-throughput screening assays to identify compounds with desired biological activities (e.g., enzyme inhibition, receptor binding) or material properties. Virtual screening can be employed to prioritize compounds for synthesis and testing, increasing the efficiency of the discovery process vipergen.comnews-medical.netresearchgate.netthermofisher.krnih.gov. The development of specific assays tailored to detect unique reactivities or properties of this compound derivatives would be crucial.
Compound Name Table:
| Chemical Name | CAS Number | Molecular Formula |
| This compound | 14869-34-2 | C₅H₁₀O₂ |
| 1-Ethoxypropan-2-ol | 1569-02-4 | C₅H₁₂O₂ |
Q & A
Basic: How can researchers optimize the synthesis of 1-Ethoxypropan-2-one while minimizing byproducts?
Methodological Answer:
- Controlled Reaction Parameters: Systematically vary temperature, solvent polarity, and catalyst loading (e.g., acid/base catalysis) to assess their impact on yield and byproduct formation. Use fractional factorial design to identify critical variables .
- Real-Time Monitoring: Employ techniques like in situ FTIR or NMR to track intermediate formation and adjust reaction conditions dynamically .
- Purification Protocols: Compare column chromatography vs. distillation efficiency using purity metrics (e.g., GC-MS or HPLC). Report retention times and solvent systems to ensure reproducibility .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- Multi-Technique Validation: Combine H/C NMR (assign peaks using DEPT-135/HSQC) and IR (C=O stretch at ~1700–1750 cm) for structural confirmation. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .
- Quantitative Purity Analysis: Use gas chromatography (GC) with flame ionization detection (FID) and internal standards (e.g., dodecane) to quantify impurities. Report integration thresholds and baseline corrections .
Advanced: How can conflicting spectral data for this compound (e.g., unexpected 1^11H NMR splitting patterns) be resolved?
Methodological Answer:
- Dynamic Exchange Analysis: Investigate tautomerism or solvent-induced conformational changes via variable-temperature NMR. Compare DMSO-d vs. CDCl spectra to identify solvent effects .
- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Use software like Gaussian or ORCA for modeling .
- Controlled Replication: Repeat synthesis and characterization under strictly anhydrous conditions to rule out hydrolysis artifacts .
Advanced: What mechanistic pathways explain the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates (e.g., DO vs. HO) to identify rate-determining steps (e.g., proton transfer vs. nucleophilic attack) .
- Transition State Mapping: Use stopped-flow UV-Vis spectroscopy to capture transient intermediates. Pair with Eyring plot analysis to derive activation parameters (ΔH, ΔS) .
- Stereoelectronic Analysis: Apply frontier molecular orbital (FMO) theory to predict regioselectivity in additions (e.g., enolate formation vs. direct alkylation) .
Advanced: How should researchers design experiments to assess the environmental stability of this compound under varying pH and UV exposure?
Methodological Answer:
- Accelerated Degradation Studies: Use photolysis chambers (e.g., 254 nm UV light) and buffered solutions (pH 3–11) to simulate environmental conditions. Monitor degradation via LC-MS and quantify half-lives .
- Degradant Identification: Employ high-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) to fragment degradation products. Compare fragmentation patterns with reference libraries .
- Statistical Modeling: Apply multivariate regression to correlate degradation rates with variables (pH, light intensity). Report confidence intervals and outlier exclusion criteria .
Basic: What are the best practices for ensuring the reproducibility of this compound synthesis across laboratories?
Methodological Answer:
- Detailed Procedural Documentation: Specify equipment calibration (e.g., stirrer RPM, temperature gradients), solvent batch sources, and drying protocols (e.g., molecular sieves vs. distillation) .
- Open Data Sharing: Publish raw spectral data, chromatograms, and crystallographic files (if applicable) in supplementary materials with metadata compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Advanced: How can computational methods predict the physicochemical properties of this compound derivatives?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like logP, molar refractivity, and dipole moments. Validate against experimental solubility and partition coefficients via leave-one-out cross-validation .
- Molecular Dynamics (MD): Simulate solvation behavior in water/ethanol mixtures using GROMACS. Analyze radial distribution functions (RDFs) to predict aggregation tendencies .
Advanced: What strategies resolve discrepancies in reported toxicity data for this compound?
Methodological Answer:
- Meta-Analysis: Aggregate published LC/EC values and apply heterogeneity tests (e.g., Cochran’s Q). Adjust for publication bias using funnel plots .
- In Silico Toxicology: Use tools like TEST (Toxicity Estimation Software Tool) to predict endpoints (e.g., mutagenicity) and compare with experimental data. Highlight model limitations (e.g., applicability domain) .
Basic: How should researchers prepare and validate stock solutions of this compound for kinetic studies?
Methodological Answer:
- Gravimetric Standardization: Weigh analyte to ±0.1 mg accuracy and dissolve in degassed solvent. Verify concentration via UV-Vis calibration curves (λmax ~280 nm) .
- Stability Testing: Store aliquots at –20°C, 4°C, and RT. Periodically re-analyze via GC-FID to detect decomposition over time. Report storage conditions in metadata .
Advanced: What experimental designs are optimal for studying the catalytic hydrogenation of this compound?
Methodological Answer:
- Design of Experiments (DoE): Use a central composite design to optimize pressure (1–10 bar), temperature (25–100°C), and catalyst loading (1–5% Pd/C). Analyze response surfaces for yield and enantiomeric excess .
- Operando Spectroscopy: Integrate ATR-IR with reaction monitoring to observe surface intermediates on the catalyst. Correlate spectral changes with turnover frequencies (TOFs) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
